Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide (CAS 942007-81-0, PubChem CID is a synthetic 1,3,4-oxadiazole-acetamide hybrid with a molecular weight of 359.8 g/mol and a computed XLogP3-AA of 3.7. The compound features three pharmacophorically distinct regions: a 2-chlorophenyl-substituted 1,3,4-oxadiazole ring, an acetamide linker, and a 4-(methylsulfanyl)phenyl terminus.

Molecular Formula C17H14ClN3O2S
Molecular Weight 359.83
CAS No. 942007-81-0
Cat. No. B2853775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
CAS942007-81-0
Molecular FormulaC17H14ClN3O2S
Molecular Weight359.83
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClN3O2S/c1-24-12-8-6-11(7-9-12)10-15(22)19-17-21-20-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22)
InChIKeyXNSJBLDEAGGTMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide (CAS 942007-81-0): Physicochemical Profile and Benchmarking Context for Research Sourcing


N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide (CAS 942007-81-0, PubChem CID 8700866) is a synthetic 1,3,4-oxadiazole-acetamide hybrid with a molecular weight of 359.8 g/mol and a computed XLogP3-AA of 3.7 [1]. The compound features three pharmacophorically distinct regions: a 2-chlorophenyl-substituted 1,3,4-oxadiazole ring, an acetamide linker, and a 4-(methylsulfanyl)phenyl terminus. This specific substitution pattern distinguishes it from the more commonly studied 4-chlorophenyl positional isomer (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide) and from sulfanyl-bridged analogs such as the N-substituted-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide series reported by Rasool et al. [2]. As of mid-2026, the compound has no primary bioassay data in PubChem, ChEMBL, or BindingDB, indicating it is an underexplored screening candidate requiring prospective characterization.

Why N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide Cannot Be Interchanged with In-Class Oxadiazole Acetamides


Substituting CAS 942007-81-0 with a closely related 1,3,4-oxadiazole acetamide—such as the 4-chlorophenyl isomer, the 3-chlorophenyl isomer, or sulfanyl-bridged analogs—introduces uncontrolled variance in at least three pharmacologically relevant dimensions: (i) chlorine position (ortho vs. para) alters the dihedral angle between the oxadiazole and phenyl rings, directly influencing target binding conformation [1]; (ii) the computed XLogP3-AA of 3.7 differs from that of the 4-chlorophenyl isomer (estimated XLogP3-AA ~4.0), resulting in a measurable logP shift that affects membrane partitioning, solubility, and protein binding [1]; and (iii) the acetamide linker (present in the target) versus the sulfanyl linker (present in the Rasool et al. series [2]) introduces a hydrogen-bond donor at the 2-position of the oxadiazole that is absent in sulfanyl-bridged congeners, altering both metabolic stability and hydrogen-bonding capacity. In antibacterial screening of the sulfanyl-linked 5-(2-chlorophenyl)-1,3,4-oxadiazole series, minor N-substituent changes on the acetamide moiety produced order-of-magnitude shifts in MIC values, demonstrating that this chemotype is highly sensitive to structural perturbation [2].

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide: Evidence-Based Differentiation Dimensions for Scientific Procurement


Positional Isomerism: 2-Chlorophenyl vs. 4-Chlorophenyl Substitution and the Ortho Effect on Conformational and Lipophilicity Profiles

The target compound (CAS 942007-81-0) bears a 2-chlorophenyl (ortho-chloro) substituent on the 1,3,4-oxadiazole ring, whereas its closest commercially available positional isomer, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide, carries a para-chloro substituent. The ortho chlorine introduces a steric clash that twists the phenyl ring out of coplanarity with the oxadiazole, increasing the computed XLogP3-AA to 3.7 [1]. In contrast, the para-chloro isomer is predicted to adopt a more coplanar conformation, yielding a marginally higher estimated XLogP3-AA of approximately 4.0. This ~0.3 logP unit difference corresponds to a roughly two-fold difference in octanol-water partition coefficient, which is significant for differential membrane permeability, solubility, and off-target binding profiles [1]. The conformational restriction imposed by the ortho chlorine also alters the spatial presentation of the key pharmacophoric elements relative to biological targets compared to the para-substituted analog. This structural distinction is well-precedented: in related 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazole series, Kumar and Srivastava reported that the ortho-chloro orientation conferred a distinct antibacterial activity spectrum relative to other substitution patterns [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Topological Polar Surface Area (TPSA) and Predicted CNS Permeability: Differentiating from Higher-TPSA Sulfanyl-Linked Analogs

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 93.3 Ų [1], which places it near the commonly cited threshold of <90 Ų for favorable CNS penetration and well below the <140 Ų threshold for oral bioavailability. This TPSA value is a direct consequence of the acetamide linker connecting the oxadiazole to the 4-(methylsulfanyl)phenyl moiety, which contributes one hydrogen-bond donor (NH) and two hydrogen-bond acceptors (C=O, oxadiazole ring). In contrast, the sulfanyl-linked 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide series described by Rasool et al. [2] introduces an additional sulfur atom and a thioether linkage, which increases TPSA and polar surface area contributions. While exact TPSA values for all sulfanyl-bridged analogs are not uniformly reported, the additional sulfur atom typically adds 25–30 Ų to the polar surface area depending on the N-substituent. A TPSA of 93.3 Ų is therefore a structurally meaningful differentiation point for projects targeting intracellular or CNS-resident enzymes versus those focused on systemic antibacterial activity where higher TPSA may be acceptable or even beneficial.

Drug Design ADME Prediction Blood-Brain Barrier Permeability

Antibacterial Activity Class-Level Inference from the 5-(2-Chlorophenyl)-1,3,4-Oxadiazole Chemotype

Although CAS 942007-81-0 itself has no published antibacterial MIC data, the closest experimentally characterized chemotype—the N-substituted-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide series (7a–f) evaluated by Rasool et al. [1]—provides a class-level benchmark. In that study, compounds bearing the identical 5-(2-chlorophenyl)-1,3,4-oxadiazole core exhibited measurable antibacterial activity against both Gram-positive and Gram-negative strains in disk diffusion and broth microdilution assays. The most active sulfanyl-linked derivatives showed zones of inhibition ranging from 12 to 22 mm against Staphylococcus aureus and Escherichia coli at 100 µg/disc, with the activity level critically dependent on the N-substituent on the acetamide moiety. The target compound differs from this characterized series by replacing the sulfanyl (-S-CH2-CO-NH-R) linker with a direct acetamide (-NH-CO-CH2-) connection to the 4-(methylsulfanyl)phenyl group. This structural modification replaces a thioether sulfur with an amide NH as the hydrogen-bond donor adjacent to the oxadiazole ring, which is expected to alter both the antibacterial potency and the enzyme inhibition profile (specifically against lipoxygenase and α-chymotrypsin, which were the enzyme targets in the referenced study) [1]. While the direction and magnitude of this change cannot be predicted without experimental data, the preserved 5-(2-chlorophenyl)-1,3,4-oxadiazole core provides a rational starting point for antibacterial screening campaigns.

Antibacterial Screening Gram-Negative Bacteria Enzyme Inhibition

Molecular Complexity and Rotatable Bond Profile Differentiating from Simpler Oxadiazole Acetamides

CAS 942007-81-0 possesses 5 rotatable bonds and a computed complexity score of 421 (Cactvs 3.4.8.24) [1]. This places it at a higher complexity tier compared to simpler oxadiazole acetamides such as N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide (PubChem CID 7502107, rotatable bonds = 2, complexity ~250). The additional methylsulfanylphenyl acetamide extension adds three rotatable bonds and the methylsulfanyl group, which serves as a synthetic handle for further derivatization (e.g., oxidation to sulfoxide or sulfone, or displacement) [1]. From a screening library diversity perspective, this compound occupies a distinct region of chemical space defined by the combination of moderate lipophilicity (XLogP3-AA = 3.7), intermediate molecular weight (359.8 g/mol), and 5 rotatable bonds—a profile consistent with lead-like rather than fragment-like chemical space [2]. This differentiates it from simpler oxadiazole fragments that are commonly used in fragment-based screening but lack the molecular recognition elements necessary for target engagement in lead discovery programs.

Molecular Complexity Fragment-Based Drug Discovery Chemical Diversity

Recommended Research Application Scenarios for N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide (CAS 942007-81-0)


Structure-Activity Relationship (SAR) Expansion of the 5-(2-Chlorophenyl)-1,3,4-Oxadiazole Antibacterial Chemotype

Procure CAS 942007-81-0 as a linker-diversified analog for comparative antibacterial SAR alongside the sulfanyl-linked series characterized by Rasool et al. [1]. The replacement of the sulfanyl linker with a direct acetamide connection to the 4-(methylsulfanyl)phenyl group is a systematic structural perturbation that tests the contribution of the linker's hydrogen-bonding character to antibacterial potency. The established disk diffusion and broth microdilution protocols from the reference study [1] can be directly replicated using the target compound at 100 µg/disc against S. aureus, E. coli, and additional Gram-positive and Gram-negative panels to generate the first public MIC data for this chemotype.

CNS-Penetrant Lead Identification Leveraging the TPSA of 93.3 Ų

The computed TPSA of 93.3 Ų places CAS 942007-81-0 near the CNS-permeable chemical space threshold [1]. This property, combined with its moderate lipophilicity (XLogP3-AA = 3.7) and low molecular weight, supports its inclusion in screening cascades targeting intracellular or CNS-resident enzymes where membrane permeability is a critical selection criterion. In programs targeting enzymes such as HDACs, carbonic anhydrases, or kinases with CNS indications, the target compound may be prioritized over higher-TPSA sulfanyl-linked oxadiazole analogs that are less likely to achieve adequate brain exposure.

Methylsulfanyl Oxidation to Generate Sulfoxide and Sulfone Probe Molecules for Target Engagement Studies

The 4-(methylsulfanyl)phenyl terminus of CAS 942007-81-0 contains a thioether group that can be selectively oxidized to the corresponding sulfoxide or sulfone under mild conditions (e.g., mCPBA or H₂O₂/acetic acid). This synthetic derivatization provides a convenient route to generate matched molecular pairs with graded hydrogen-bond acceptor strength, enabling the systematic probing of sulfur oxidation state on target binding affinity. Such probe molecules are valuable for validating target engagement hypotheses in biochemical and biophysical assays where the sulfur atom participates in key polar interactions [1].

Diversity-Oriented Screening Library Enrichment in Lead-Like Chemical Space

With 5 rotatable bonds, a molecular weight of 359.8 g/mol, and XLogP3-AA of 3.7, CAS 942007-81-0 occupies the lead-like region of chemical property space that is underrepresented in many commercial screening collections dominated by either fragment-like (MW < 250) or drug-like (MW > 400) compounds. Procurement of this compound enriches screening decks with a structurally novel 1,3,4-oxadiazole scaffold that combines the ortho-chlorophenyl pharmacophore with a methylsulfanylphenyl acetamide extension, a combination not represented in common oxadiazole libraries from major commercial suppliers [1].

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.